4-(1-Aminopropyl)naphthalen-1-OL
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Overview
Description
4-(1-Aminopropyl)naphthalen-1-OL is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . This compound is part of the naphthalene family, which consists of two ortho-fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Chemical Reactions Analysis
4-(1-Aminopropyl)naphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Aminopropyl)naphthalen-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Aminopropyl)naphthalen-1-OL involves its interaction with specific molecular targets and pathwaysFor example, they may inhibit microbial growth by disrupting cell membranes or interfere with inflammatory pathways by modulating enzyme activity .
Comparison with Similar Compounds
4-(1-Aminopropyl)naphthalen-1-OL can be compared with other naphthalene derivatives, such as:
1-Naphthol: Known for its use in the synthesis of dyes and as an intermediate in organic synthesis.
2-Naphthol: Used in the production of antioxidants, dyes, and pharmaceuticals.
Naphthalene-1,4-diol: Investigated for its antioxidant properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-aminopropyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H15NO/c1-2-12(14)10-7-8-13(15)11-6-4-3-5-9(10)11/h3-8,12,15H,2,14H2,1H3 |
InChI Key |
UZQHIGQERMFXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
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